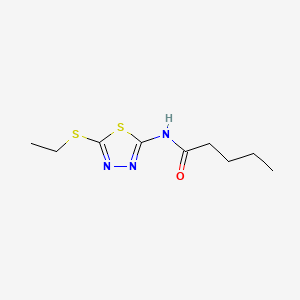

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position and a pentanamide moiety at the 2-position. Its synthesis typically involves coupling reactions using reagents like TBTU () .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS2/c1-3-5-6-7(13)10-8-11-12-9(15-8)14-4-2/h3-6H2,1-2H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDZYTUHIPKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use as therapeutic agents in treating various diseases.

Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, agrochemicals, and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Physicochemical Properties

- Melting Points: Ethylthio derivatives (e.g., 5g: 168–170°C) generally exhibit higher melting points than benzylthio analogs (5h: 133–135°C), possibly due to tighter molecular packing in the solid state .

- Molecular Weight: The target compound’s pentanamide chain increases its molecular weight compared to shorter-chain analogs (e.g., 261.34 for 3-phenylpropanamide in ), which may influence pharmacokinetics .

Hypotheses on Structure-Activity Relationships (SAR)

Ethylthio Group: Enhances thermal stability (higher melting points) and may contribute to enzyme inhibition (e.g., aromatase in compound 4y) .

Amide Chain Length: Longer chains (e.g., pentanamide) could improve lipophilicity, favoring blood-brain barrier penetration but requiring optimization for solubility .

Substituent Diversity: Aromatic groups (e.g., benzylthio in 5h) improve synthetic yields but may reduce target specificity compared to alkylthio groups .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure incorporates an ethylthio group attached to a thiadiazole ring and a pentanamide side chain. The presence of sulfur in the thiadiazole ring is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a potential antimicrobial agent in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Studies have reported effective inhibition against various fungal species:

| Fungal Species | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 mm |

| Candida glabrata | 20 mm |

The compound's efficacy against these fungi highlights its potential use in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Research suggests that the compound may inhibit key enzymes involved in metabolic pathways or act on cellular receptors that regulate growth and proliferation .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria revealed that this compound exhibited superior antibacterial activity compared to traditional antibiotics .

- Cancer Cell Line Analysis : In vitro studies involving HeLa and MCF-7 cells demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. Table 1: Key Spectral Data for Thiadiazole Derivatives

| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) | Source |

|---|---|---|---|

| Ethylthio (SCH₂CH₃) | 1.35 (t), 2.85 (q) | 14.5 (CH₃), 35.2 (SCH₂) | |

| Pentanamide (CONH) | 2.24 (t), 6.05 (br s) | 172.8 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.